molecular formula C28H21N5O5 B4701017 4-[2,3-Bis(4-methyl-3-nitrophenyl)quinoxalin-6-yl]oxyaniline

4-[2,3-Bis(4-methyl-3-nitrophenyl)quinoxalin-6-yl]oxyaniline

Cat. No.: B4701017
M. Wt: 507.5 g/mol
InChI Key: UDDPTQJYBCMOIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2,3-Bis(4-methyl-3-nitrophenyl)quinoxalin-6-yl]oxyaniline is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological and pharmacological activities . This particular compound is characterized by its unique structure, which includes two 4-methyl-3-nitrophenyl groups attached to a quinoxaline core, with an aniline group linked via an oxygen atom.

Properties

IUPAC Name

4-[2,3-bis(4-methyl-3-nitrophenyl)quinoxalin-6-yl]oxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21N5O5/c1-16-3-5-18(13-25(16)32(34)35)27-28(19-6-4-17(2)26(14-19)33(36)37)31-24-15-22(11-12-23(24)30-27)38-21-9-7-20(29)8-10-21/h3-15H,29H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDPTQJYBCMOIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)OC4=CC=C(C=C4)N)N=C2C5=CC(=C(C=C5)C)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[2,3-Bis(4-methyl-3-nitrophenyl)quinoxalin-6-yl]oxyaniline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst under mild conditions

Chemical Reactions Analysis

4-[2,3-Bis(4-methyl-3-nitrophenyl)quinoxalin-6-yl]oxyaniline can undergo various chemical reactions, including:

Scientific Research Applications

4-[2,3-Bis(4-methyl-3-nitrophenyl)quinoxalin-6-yl]oxyaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2,3-Bis(4-methyl-3-nitrophenyl)quinoxalin-6-yl]oxyaniline involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-[2,3-Bis(4-methyl-3-nitrophenyl)quinoxalin-6-yl]oxyaniline can be compared with other quinoxaline derivatives such as:

These compounds share the quinoxaline core but differ in their substituents, leading to variations in their biological activities and applications. The unique structure of this compound, with its specific substituents, provides distinct properties that can be exploited for various scientific and industrial purposes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2,3-Bis(4-methyl-3-nitrophenyl)quinoxalin-6-yl]oxyaniline
Reactant of Route 2
Reactant of Route 2
4-[2,3-Bis(4-methyl-3-nitrophenyl)quinoxalin-6-yl]oxyaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.